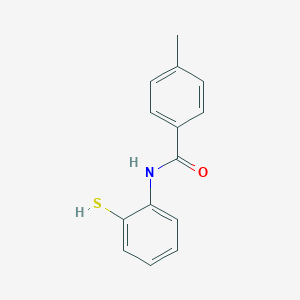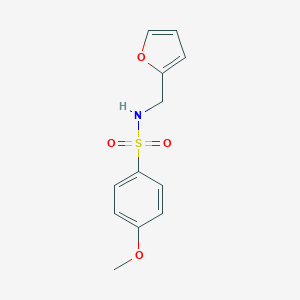![molecular formula C17H13BrFN5S B245898 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline, also known as BRD-9894, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline exerts its inhibitory effects on bromodomain-containing proteins by binding to the acetyl-lysine binding pocket, which is crucial for the recruitment of transcriptional co-activators. This prevents the recruitment of co-activators, leading to the suppression of gene expression. Additionally, 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline is its potent inhibitory effects on bromodomain-containing proteins, making it a promising candidate for the development of novel therapeutics. However, its synthesis method is time-consuming and requires specialized equipment and expertise. Additionally, its effects on non-target proteins and potential toxicity need to be thoroughly investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline. One potential direction is the development of novel therapeutics for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and effects on non-target proteins. Furthermore, the development of more efficient and cost-effective synthesis methods would facilitate its widespread use in research and drug development.
Méthodes De Synthèse
The synthesis of 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline involves a series of chemical reactions that require specialized equipment and expertise. The method involves the use of various reagents and solvents, including thiourea, sodium azide, and dimethylformamide. The process is time-consuming and requires careful monitoring to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory effects on various enzymes, including bromodomain-containing proteins, which play a crucial role in regulating gene expression. This makes 4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
Formule moléculaire |
C17H13BrFN5S |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
4-[6-(3-bromo-4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H13BrFN5S/c1-23(2)12-6-3-10(4-7-12)15-20-21-17-24(15)22-16(25-17)11-5-8-14(19)13(18)9-11/h3-9H,1-2H3 |
Clé InChI |
LXJXYDSSUSVSBV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


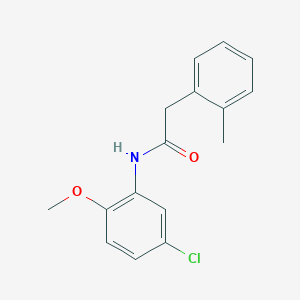

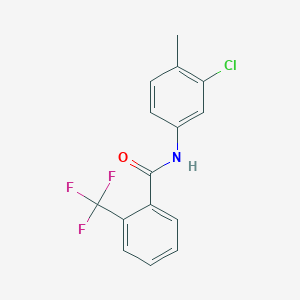
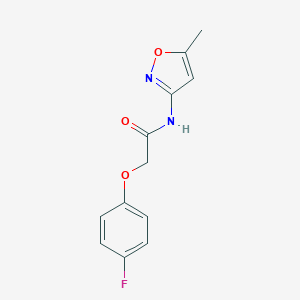
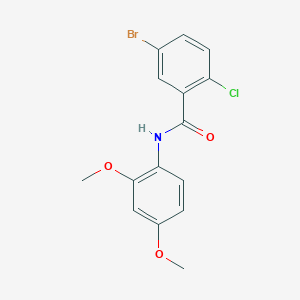
![1-Benzyl-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B245835.png)
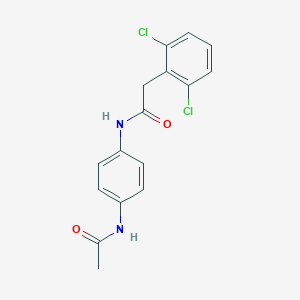
![4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)

